A Comprehensive Technical Guide to the Physicochemical Properties of Sclareol Glycol
A Comprehensive Technical Guide to the Physicochemical Properties of Sclareol Glycol
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Sclareol glycol, a significant diterpenoid in various industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical data, field-proven insights, and detailed experimental methodologies.
Introduction: Understanding Sclareol Glycol
Sclareol glycol, a derivative of the naturally occurring diterpene sclareol, is a key intermediate in the synthesis of high-value compounds, most notably Ambroxide, a sought-after fragrance ingredient. The term "Sclareol glycol" most commonly refers to the diol formed by the modification of the side chain of sclareol. For the purposes of this guide, we will focus on the isomer with the IUPAC name (1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol . Understanding the physicochemical properties of this molecule is paramount for its efficient synthesis, purification, and application.
Part 1: Core Physicochemical Properties
The physicochemical properties of Sclareol glycol dictate its behavior in various chemical and biological systems. These properties are crucial for process optimization, formulation development, and predicting its biological activity.
Chemical and Physical Identity
A summary of the key identification and physical properties of Sclareol glycol is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | (1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | [1] |
| CAS Number | 38419-75-9 | [2] |
| Molecular Formula | C₁₆H₃₀O₂ | [2] |
| Molecular Weight | 254.41 g/mol | [2] |
| Appearance | White crystalline solid (typical) | |
| Melting Point | 132.2-133.0°C | [2] |
| Boiling Point | 315.3 ± 10.0°C at 760 mmHg | [2] |
| Density | 0.970 ± 0.06 g/cm³ | [2] |
Solubility Profile
The solubility of Sclareol glycol is a critical parameter for its handling, reaction, and purification. As a diol with a large hydrocarbon backbone, it exhibits amphiphilic character, though its overall solubility is weighted towards less polar solvents.
| Solvent | Solubility | Notes | Source(s) |
| Water | Sparingly soluble | The presence of two hydroxyl groups allows for some aqueous solubility, but the large hydrophobic diterpene structure limits it. | [3] |
| Ethanol | Soluble | The hydroxyl groups of ethanol can hydrogen bond with those of Sclareol glycol, facilitating dissolution. | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for polar and nonpolar compounds, readily dissolves Sclareol glycol. | [4] |
| Chloroform | Soluble | [5] | |
| Dichloromethane | Soluble | [5] | |
| Ethyl Acetate | Soluble | [5] | |
| Acetone | Soluble | [5] |
The solubility in organic solvents is crucial for extraction and purification processes, such as column chromatography.
Part 2: Synthesis and Purification of Sclareol Glycol
Sclareol glycol is primarily synthesized from sclareol, which is extracted from clary sage (Salvia sclarea). Both chemical and biotechnological routes are employed for this transformation.
Chemical Synthesis
Chemical synthesis offers a direct route to Sclareol glycol, often involving the oxidation of the vinyl group of sclareol.
Caption: Chemical synthesis of Sclareol glycol from Sclareol.
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Dissolution: Dissolve sclareol in a suitable organic solvent (e.g., a mixture of tert-butanol, acetone, and water).
-
Oxidation: To the stirred solution, add an oxidizing agent such as N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide (OsO₄) at room temperature. Alternatively, cold, dilute, and alkaline potassium permanganate (KMnO₄) can be used, though this may lead to lower yields and more side products.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (sclareol) is consumed.
-
Quenching: Quench the reaction by adding a reducing agent like sodium sulfite or sodium bisulfite.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Washing: Wash the organic layer with brine and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Biotransformation
Biotechnological production of Sclareol glycol from sclareol is an environmentally friendly alternative that often provides high stereoselectivity. The yeast Hyphozyma roseonigra is a well-documented microorganism capable of this biotransformation.[4]
Caption: Biotransformation of Sclareol to Sclareol glycol.
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Culture Preparation: Cultivate Hyphozyma roseonigra in a suitable growth medium until a sufficient cell density is reached.
-
Resting Cell Suspension: Harvest the cells by centrifugation and wash them with a buffer to prepare a resting cell suspension.
-
Biotransformation: Add sclareol (often dissolved in a co-solvent to aid dispersion) to the resting cell suspension and incubate under controlled conditions (temperature, pH, and aeration).
-
Monitoring: Monitor the conversion of sclareol to sclareol glycol over time using techniques like GC-FID or LC-MS.[4][6]
-
Extraction: Once the reaction is complete, extract the product from the culture medium using an organic solvent like ethyl acetate.
-
Purification: Purify the extracted Sclareol glycol using column chromatography.
Part 3: Analytical Characterization
Accurate characterization of Sclareol glycol is essential for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and quantification of Sclareol glycol.
Caption: Analytical workflow for the characterization of Sclareol glycol.
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Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection is possible if a chromophore is present or derivatization is performed. RI detection is a more universal approach for non-chromophoric compounds like Sclareol glycol.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to elute the compound, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection: The sample, dissolved in a volatile organic solvent, is injected into the GC. Derivatization (e.g., silylation) may be necessary to increase volatility and improve peak shape.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded.
Spectroscopic Data
Spectroscopic methods provide detailed structural information about the Sclareol glycol molecule.
NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of Sclareol glycol.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups, the methylene and methine protons of the decalin ring system, and the protons of the dihydroxyethyl side chain. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 16 carbon atoms in the molecule. The chemical shifts will be indicative of the type of carbon (methyl, methylene, methine, or quaternary) and its chemical environment. PubChem provides computed ¹³C NMR data for Sclareol glycol.[1]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Sclareol glycol. In GC-MS with EI, the molecular ion peak (M⁺) may be weak or absent due to fragmentation. Characteristic fragment ions will arise from the cleavage of the side chain and the decalin ring system.
The IR spectrum of Sclareol glycol will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations will appear in the 1000-1200 cm⁻¹ region.
Conclusion
The physicochemical properties of Sclareol glycol are fundamental to its successful application in various fields. This guide has provided a comprehensive overview of its key characteristics, from its chemical identity and solubility to its synthesis and analytical characterization. The detailed protocols and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals working with this important diterpenoid. A thorough understanding and application of this knowledge will enable the development of more efficient and sustainable processes for the production and utilization of Sclareol glycol.
References
-
Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra. (URL: [Link])
- Method for producing sclareol. (URL: )
-
Sclareol glycol | CAS:38419-75-9 | Diterpenoids | High Purity. (URL: [Link])
-
¹H and ¹³C NMR Spectra. (URL: [Link])
-
Sclareol glycol | C16H30O2 | CID 11107904. (URL: [Link])
-
Metabolomics-Guided Analysis of the Biocatalytic Conversion of Sclareol to Ambradiol by Hyphozyma roseoniger. (URL: [Link])
- Purific
-
GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration. (URL: [Link])
-
About a Practical Synthesis of Ambrox® from Sclareol: a New Preparation of a Ketone Key Intermediate and a Close Look at its Baeyer–Villiger Oxidation. (URL: [Link])
- Method for extracting and purifying sclareol from sclareol ferment
-
Purification of sclareol by supercritical CO2 fractionation process. (URL: [Link])
-
sclareol glycol decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthalene ethanol. (URL: [Link])
-
(1R,2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | C20H36O2 | CID 73114. (URL: [Link])
-
(PDF) Gas chromatographic profiling of the biocatalytic conversion of sclareol to ambradiol by Hyphozyma roseoniger. (URL: [Link])
-
An HPLC Method for the Analysis of Glycerol and Other Glycols in Soap. (URL: [Link])
-
Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025. (URL: [Link])
-
Microbial transformation of sclareolide. (URL: [Link])
-
HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. (URL: [Link])
-
Recycling of Sclareolide in the Crystallization Mother Liquid of Sclareolide by Adsorption and Chromatography. (URL: [Link])
-
1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl- | C12H20O | CID 572854. (URL: [Link])
-
(1R,4aR,8aR)-2,5,5,8a-Tetramethyl-4,5,6,7,8,8a-hexahydro-1H-1,4a-methanonaphthalene, rel- | C15H24 | CID 91710306. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Toward a biosynthetic route to sclareol and amber odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1R,2R,8S,8Ar)-8-hydroxy-1-(2-hydroxyethyl)-1,2,5,5-tetramethyl-cis-decalin | C16H30O2 | CID 6420609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2009101126A9 - Method for producing sclareol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
